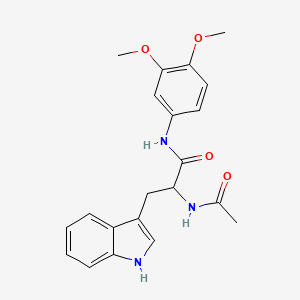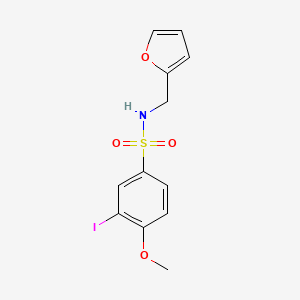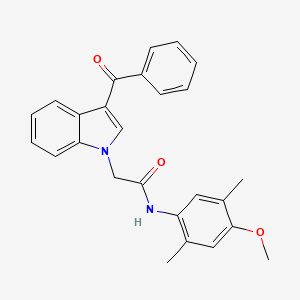
N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide
説明
N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide, also known as CIRP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CIRP is a derivative of tryptophan, an essential amino acid that is involved in the synthesis of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. CIRP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutics.
作用機序
The mechanism of action of N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide is complex and not yet fully understood. This compound has been shown to interact with a range of cellular targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, this compound has been shown to interact with receptors involved in pain perception, such as the transient receptor potential vanilloid 1 (TRPV1) receptor. This compound has also been shown to modulate the activity of ion channels involved in neuronal excitability, such as the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to reduce pain perception by interacting with receptors involved in pain signaling, such as the TRPV1 receptor. This compound has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood, making it a useful tool for investigating cellular signaling pathways. However, one limitation of using this compound in lab experiments is its high cost, which may limit its accessibility to researchers with limited funding.
将来の方向性
There are several future directions for the research on N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide. One potential avenue of investigation is the development of novel therapeutics based on this compound for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its interactions with cellular targets. Finally, the development of more efficient and cost-effective synthesis methods for this compound would increase its accessibility and potential for widespread use in research and clinical applications.
科学的研究の応用
N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has been extensively studied for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer therapeutics. This compound has also been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-acetamido-N-(3,4-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13(25)23-18(10-14-12-22-17-7-5-4-6-16(14)17)21(26)24-15-8-9-19(27-2)20(11-15)28-3/h4-9,11-12,18,22H,10H2,1-3H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIDERXJRPKMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2,2-bis(phenylsulfonyl)vinyl]-4-methylpiperidine](/img/structure/B4196218.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4196224.png)
![3-iodo-4-methoxy-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4196229.png)

![3-ethoxy-4-[(3-fluorobenzyl)oxy]benzonitrile](/img/structure/B4196253.png)
![2-(4-morpholinyl)-2-oxo-1-[1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone](/img/structure/B4196261.png)
![N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide](/img/structure/B4196262.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4196269.png)

![9-(2-chloro-6-fluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4196288.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4196289.png)

![4-[(3-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4196299.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4,5-trichlorophenyl)methanesulfonamide](/img/structure/B4196304.png)